Molecular Descriptor Comparison: Combined Fluoro/Methoxy Substitution Alters Physicochemical Profile vs. Unsubstituted 4‑Oxopiperidinylbenzonitrile Parent
Relative to the unsubstituted parent scaffold 4‑(4‑oxopiperidin‑1‑yl)benzonitrile (CAS 79421‑46‑8), the target compound carries an additional fluorine and methoxy group that jointly increase molecular weight, hydrogen‑bond acceptor count, and topological polar surface area while maintaining a moderate LogP compatible with CNS drug design. These differences are quantified from vendor‑certified and predicted property data .
| Evidence Dimension | Physicochemical property profile |
|---|---|
| Target Compound Data | MW 248.25 Da; LogP 1.88; TPSA 53.33 Ų; H‑bond acceptors 4; H‑bond donors 0; Rotatable bonds 2 |
| Comparator Or Baseline | 4‑(4‑Oxopiperidin‑1‑yl)benzonitrile (CAS 79421‑46‑8): MW 200.24 Da; H‑bond acceptors 2; H‑bond donors 0; Rotatable bonds 2; Melting point 97.5–98.3 °C |
| Quantified Difference | MW +48.01 Da (+24 %); H‑bond acceptors +2; TPSA + ~20 Ų; LogP + ~0.7–0.9 log units (estimated by fragment addition) |
| Conditions | Data from Leyan (target compound) and ChemicalBook / Fluorochem (comparator) ; calculated LogP and TPSA based on standard fragment‑based prediction methods. |
Why This Matters
The additional H‑bond acceptor count and higher TPSA directly impact aqueous solubility and blood–brain barrier penetration potential, making the target compound a more versatile choice for CNS‑oriented programmes where fine‑tuning of these parameters is critical.
